2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol
CAS No.: 2091203-48-2
Cat. No.: VC4802982
Molecular Formula: C12H15BrO3
Molecular Weight: 287.153
* For research use only. Not for human or veterinary use.
![2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol - 2091203-48-2](/images/structure/VC4802982.png)
Specification
CAS No. | 2091203-48-2 |
---|---|
Molecular Formula | C12H15BrO3 |
Molecular Weight | 287.153 |
IUPAC Name | 2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethanol |
Standard InChI | InChI=1S/C12H15BrO3/c13-9-3-4-10-11(16-7-5-14)2-1-6-15-12(10)8-9/h3-4,8,11,14H,1-2,5-7H2 |
Standard InChI Key | HULMYJWZJYQPLB-UHFFFAOYSA-N |
SMILES | C1CC(C2=C(C=C(C=C2)Br)OC1)OCCO |
Introduction
Structural and Nomenclature Analysis
Core Framework and Substituents
The compound features a 2,3,4,5-tetrahydro-1-benzoxepin core, a seven-membered oxygen-containing heterocycle fused to a benzene ring. Key modifications include:
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Bromine substitution at the 8-position of the benzoxepin ring.
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An ethoxyethanol side chain (-O-CH2-CH2-OH) attached to the 5-position via an ether linkage.
This structure combines electrophilic (bromine) and hydrophilic (hydroxyl) groups, suggesting potential reactivity in nucleophilic substitutions or hydrogen-bonding interactions .
Systematic Nomenclature
The IUPAC name 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol is derived as follows:
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Parent structure: 1-benzoxepin (benzene fused to oxepin).
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Saturations: 2,3,4,5-tetrahydro indicates partial hydrogenation.
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Substituents: Bromine at position 8, ethan-1-ol group at position 5 via an ether bond.
Synthetic Pathways and Reaction Chemistry
Key Intermediate: 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Synthesis likely begins with the formation of the brominated benzoxepin core. Analogous routes for benzoxazepinones suggest:
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Cyclization: Brominated chromanone precursors undergo acid-catalyzed cyclization with azides or amines to form heterocycles .
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Bromination: Electrophilic aromatic bromination using Br2 or NBS (N-bromosuccinimide) at the para position relative to the oxygen atom .
Example Reaction (adapted from ):
Etherification with Ethylene Glycol
The ethan-1-ol side chain is introduced via nucleophilic substitution:
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Activation: The 5-hydroxyl group on the benzoxepin core is deprotonated (e.g., using NaH).
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Alkylation: Reaction with 2-bromoethanol or ethylene oxide under basic conditions .
Theoretical Yield Optimization:
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Excess ethylene oxide improves ether formation efficiency.
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Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction rates.
Physicochemical Properties
Calculated Molecular Properties
Spectral Characteristics
While experimental data for this compound is unavailable, analogs suggest:
Challenges and Future Prospects
Synthetic Limitations
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Regioselectivity: Achieving mono-bromination at the 8-position requires directing groups or controlled conditions.
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Side reactions: Over-alkylation of the ethanol chain may occur without protecting groups.
Research Priorities
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Catalytic asymmetric synthesis to access enantiopure variants.
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In silico studies to predict biological targets using QSAR models.
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